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Get Quote

Executive Summary
Carbamic acid, 1-ethylcyclohexyl ester (commonly known as 1-ethylcyclohexyl carbamate),

is a highly specialized organic carbamate ester utilized extensively in medicinal chemistry,

agricultural research, and advanced organic synthesis[1]. By bridging the structural

characteristics of amides and esters, carbamates offer unique proteolytic stability[1]. The

integration of a bulky 1-ethylcyclohexyl moiety significantly alters the compound's lipophilicity,

steric profile, and toxicological safety compared to simpler carbamates, making it an invaluable

peptide bond surrogate in rational drug design[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural

pharmacology, and field-proven synthetic methodologies.

Physicochemical & Structural Profiling
The physical and chemical properties of 1-ethylcyclohexyl carbamate dictate its behavior in

both biological systems and synthetic workflows.
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Table 1: Core Chemical Identifiers & Properties
Property Value

IUPAC Name (1-ethylcyclohexyl) carbamate

CAS Number 64059-05-8

Molecular Formula C9H17NO2

Molecular Weight 171.24 g/mol

Monoisotopic Mass 171.12593 Da

InChIKey RGLAGNYFUKLAJX-UHFFFAOYSA-N

Canonical SMILES CCC1(CCCCC1)OC(=O)N

Data sourced from Benchchem[1] and PubChemLite[2].

Structural Advantages over Simple Carbamates
In medicinal chemistry, the choice of the ester substituent is critical. Simple carbamates, such

as Carbamic Acid Ethyl Ester (Urethane, CAS 51-79-6), exhibit high volatility and are classified

as EU Category 2 carcinogens[1]. This toxicity arises from CYP450-mediated metabolic

activation, which forms reactive vinyl compounds and DNA-alkylating epoxides[1].

Conversely, 1-ethylcyclohexyl carbamate lacks the accessible alpha-hydrogens required for

this specific metabolic degradation. The bulky cyclohexyl ring imposes severe conformational

restrictions and increases the overall lipophilicity (LogP) of the molecule[1]. This structural

modification not only neutralizes the mutagenic pathway but also enhances cell membrane

permeability when utilized as a pharmacophore[1].

Pharmacological Logic & Applications
Carbamates are heavily utilized as acetylcholinesterase (AChE) inhibitors in agrochemicals and

as enzyme inhibitors in therapeutics[1]. The carbamate moiety (-O-CO-NH-) acts as a

transition-state analog for peptide hydrolysis. Because the nitrogen lone pair delocalizes into

the carbonyl pi-system, the carbonyl carbon becomes less electrophilic, rendering the bond

highly resistant to proteolytic cleavage[1].
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Figure 1: Logical relationship of the carbamate pharmacophore in rational drug design.

Synthetic Methodologies: Green Chemistry
Workflows
Historically, carbamate synthesis relied heavily on phosgene—a highly toxic and corrosive gas.

Modern synthetic workflows have shifted toward green chemistry protocols, specifically

focusing on phosgene-free urea alcoholysis[1].

Protocol: Phosgene-Free Urea Alcoholysis
This protocol utilizes a continuous-shift equilibrium mechanism to achieve high yields without

hazardous intermediates[1].

Step-by-Step Methodology:

Reagent Preparation: Combine urea (carbonyl source) and 1-ethylcyclohexanol in a high-

pressure reactor at a strict 1:20 molar ratio[1].

Causality: The massive stoichiometric excess of the alcohol serves a dual purpose: it acts

as the primary reaction solvent and drives the endothermic equilibrium forward according

to Le Chatelier’s principle.
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Catalytic Activation: Introduce 5 wt% Zinc Oxide (ZnO) nanoparticles to the mixture[1].

Causality: ZnO functions as a Lewis acid. The

centers coordinate with the carbonyl oxygen of urea, withdrawing electron density. This
increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the
sterically hindered 1-ethylcyclohexanol.

Thermal & Pressure Activation: Seal the reactor and elevate the temperature to 180°C under

1.5 MPa of pressure[1].

Causality: The 180°C temperature is required to overcome the high activation energy

barrier inherent to the alcoholysis of bulky, tertiary-like alcohols. The 1.5 MPa pressure

prevents the premature vaporization of the alcohol while allowing the selective venting of

ammonia gas.

Equilibrium Shifting (Self-Validation Step): Continuously vent and condense the evolved

ammonia gas[1].

System Validation: Route the reactor's exhaust through a dilute HCl trap containing a

bromocresol green pH indicator. Active ammonia evolution will shift the indicator color to

blue. The reaction is deemed complete when the pH trap stabilizes, confirming the

cessation of

production. This circular utilization captures the byproduct safely[1].

Product Isolation: Cool the reactor, filter out the heterogeneous ZnO catalyst, and remove

the excess 1-ethylcyclohexanol via vacuum distillation to yield the raw product (Approximate

yield: 92%)[1].
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Figure 2: Phosgene-free green synthesis workflow of 1-ethylcyclohexyl carbamate via urea

alcoholysis.

Process Optimization: CO₂-Mediated Pathways
For scalable industrial applications, direct synthesis using carbon dioxide is an emerging

alternative.

Solvent Selection: Acetonitrile is strictly preferred over toluene. Acetonitrile's higher polarity

provides superior CO₂ solubility, which reduces overall reaction times by up to 30%[1].

Decomposition Prevention: Reaction scalability depends heavily on CO₂ pressure (typically

3–20 MPa). Post-reaction, it is critical to release residual CO₂ slowly at exactly 25°C[1].
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Rapid depressurization or elevated temperatures during venting can trigger the spontaneous

decomposition of the newly formed carbamate back into its constituent amine and alcohol[1].

Analytical Characterization
To confirm the successful synthesis and purity of 1-ethylcyclohexyl carbamate, High-Resolution

Mass Spectrometry (HRMS) is utilized. The following table outlines the predicted collision cross

sections (CCS) and mass-to-charge ratios for standard adducts, providing a reference for

analytical validation[2].

Table 2: HRMS Adduct Profile
Adduct Predicted m/z

Collision Cross Section
(Å²)

[M+H]+ 172.13321 139.3

[M-H]- 170.11865 141.6

[M+NH4]+ 189.15975 160.8

[M+Na]+ 194.11515 143.8

Data sourced from PubChemLite / CCSbase predictions[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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